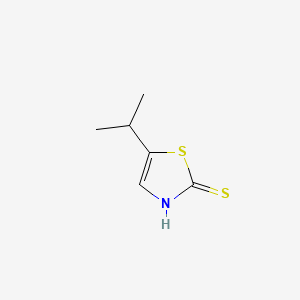
2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is an organic compound characterized by the presence of an iodophenyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole typically involves the coupling of 3-iodophenyl derivatives with oxazole precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the iodophenyl group and the oxazole ring . The reaction conditions often include the use of boronic acids or esters, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiolates or amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodophenyl group or the oxazole ring.
Coupling Reactions: It can be involved in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiolates, amines, and other nucleophiles, typically under mild conditions with a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiolates yield thioethers, while coupling reactions with boronic acids produce biaryl compounds .
科学的研究の応用
2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can form halogen bonds with target proteins, influencing their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological effects .
類似化合物との比較
Similar Compounds
3-Iodophenol: An aromatic compound with similar iodophenyl functionality but lacks the oxazole ring.
4-Iodophenyl Derivatives: Compounds with iodine substitution at different positions on the phenyl ring, affecting their reactivity and applications.
Benzimidazole Derivatives: Compounds with similar heterocyclic structures, often studied for their biological activities.
Uniqueness
2-(3-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is unique due to the combination of the iodophenyl group and the oxazole ring, which imparts distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds .
特性
IUPAC Name |
2-(3-iodophenyl)-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEOPWWHHILBHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702249 |
Source


|
| Record name | 2-(3-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151094-71-2 |
Source


|
| Record name | 2-(3-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)



![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)

